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molecular formula C10H20ClNO2 B1388283 4-Aminobutyric acid cyclohexyl ester hydrochloride CAS No. 121667-30-9

4-Aminobutyric acid cyclohexyl ester hydrochloride

Cat. No. B1388283
M. Wt: 221.72 g/mol
InChI Key: CVIRJHXALKPNLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05525727

Procedure details

GABA (8 g, 77.6 mmol) was suspended in 100 ml (0.96 mol) of cyclohexanol. Thionyl chloride (40 ml) was added dropwise to the mixture at 0° C. The mixture was then refluxed for 4 hours, cooled and crystallized from ethyl ether. The white crystals obtained in this manner were filtered and dried. NMR analysis confirmed the identity of the product.
Name
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([CH2:6][NH2:7])[CH2:2][C:3]([OH:5])=[O:4].[CH:8]1(O)[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]1.S(Cl)([Cl:17])=O>>[ClH:17].[CH:8]1([O:4][C:3](=[O:5])[CH2:2][CH2:1][CH2:6][NH2:7])[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]1 |f:3.4|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
C(CC(=O)O)CN
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C1(CCCCC1)O
Step Three
Name
Quantity
40 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then refluxed for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
crystallized from ethyl ether
CUSTOM
Type
CUSTOM
Details
The white crystals obtained in this manner
FILTRATION
Type
FILTRATION
Details
were filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
Cl.C1(CCCCC1)OC(CCCN)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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